molecular formula C8H9BrFN B12462651 3-bromo-4-fluoro-N,N-dimethylaniline

3-bromo-4-fluoro-N,N-dimethylaniline

Cat. No.: B12462651
M. Wt: 218.07 g/mol
InChI Key: WQYSRHGLDWDYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-N,N-dimethylaniline is an organonitrogen compound that belongs to the class of tertiary amines It is characterized by the presence of bromine and fluorine atoms attached to an aniline ring, with two methyl groups bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-N,N-dimethylaniline typically involves a multi-step process. One common method includes the bromination and fluorination of N,N-dimethylaniline. The reaction conditions often involve the use of bromine and a fluorinating agent such as metal fluoride in the presence of a palladium-based catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different aniline derivatives .

Scientific Research Applications

3-Bromo-4-fluoro-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biomolecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N,N-dimethylaniline
  • 4-Bromo-3-fluoro-N,N-dimethylaniline
  • 3-Fluoro-N,N-dimethylaniline

Uniqueness

3-Bromo-4-fluoro-N,N-dimethylaniline is unique due to the simultaneous presence of both bromine and fluorine atoms on the aniline ring. This dual substitution can significantly alter its chemical properties and reactivity compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

3-bromo-4-fluoro-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYSRHGLDWDYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.